3-Amino-5-bromo-6-(1-pyrazolyl)pyridine
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Overview
Description
3-Amino-5-bromo-6-(1-pyrazolyl)pyridine is a heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with an amino group at the 3-position and a bromine atom at the 5-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine typically involves the reaction of 5-bromo-2-chloropyridine with hydrazine hydrate to form 5-bromo-2-hydrazinopyridine. This intermediate is then reacted with 1,3-diketones to form the pyrazole ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis, which offers advantages such as shorter reaction times, higher yields, and reduced energy consumption. The use of green catalysts, such as potassium hydrogen sulfate (KHSO4), in solvent-free conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-6-(1-pyrazolyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The amino group at the 3-position can participate in cyclization reactions to form fused heterocyclic systems.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Cyclization Agents: Such as 1,3-diketones for forming fused heterocycles.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
Scientific Research Applications
3-Amino-5-bromo-6-(1-pyrazolyl)pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-5-bromo-6-(1-pyrazolyl)pyridine include:
3-Amino-5-bromo-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.
5-Amino-3-bromo-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
3-Amino-5-bromo-6-(1H-pyrazol-1-yl)pyridine: A closely related compound with a different pyrazole substitution.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for the development of novel therapeutic agents and advanced materials .
Properties
Molecular Formula |
C8H7BrN4 |
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Molecular Weight |
239.07 g/mol |
IUPAC Name |
5-bromo-6-pyrazol-1-ylpyridin-3-amine |
InChI |
InChI=1S/C8H7BrN4/c9-7-4-6(10)5-11-8(7)13-3-1-2-12-13/h1-5H,10H2 |
InChI Key |
LGWQJXURGBNMOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)N)Br |
Origin of Product |
United States |
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